![molecular formula C31H25BrN2O3 B12462058 2-(4-bromophenyl)-2-oxoethyl 2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-6-methylquinoline-4-carboxylate](/img/structure/B12462058.png)
2-(4-bromophenyl)-2-oxoethyl 2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-6-methylquinoline-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-BROMOPHENYL)-2-OXOETHYL 2-[4-(2,5-DIMETHYLPYRROL-1-YL)PHENYL]-6-METHYLQUINOLINE-4-CARBOXYLATE is a complex organic compound that features a quinoline core substituted with various functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMOPHENYL)-2-OXOETHYL 2-[4-(2,5-DIMETHYLPYRROL-1-YL)PHENYL]-6-METHYLQUINOLINE-4-CARBOXYLATE typically involves multiple steps, including the formation of the quinoline core, introduction of the bromophenyl and dimethylpyrrol groups, and esterification to form the final product. Common reagents used in these reactions include bromobenzene derivatives, pyrrole derivatives, and various catalysts such as palladium on carbon (Pd/C) and copper iodide (CuI) .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, controlled temperature environments, and continuous flow systems to ensure consistent production quality .
化学反応の分析
Types of Reactions
2-(4-BROMOPHENYL)-2-OXOETHYL 2-[4-(2,5-DIMETHYLPYRROL-1-YL)PHENYL]-6-METHYLQUINOLINE-4-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as sodium borohydride (NaBH4), and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents to the bromophenyl group .
科学的研究の応用
2-(4-BROMOPHENYL)-2-OXOETHYL 2-[4-(2,5-DIMETHYLPYRROL-1-YL)PHENYL]-6-METHYLQUINOLINE-4-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
作用機序
The mechanism of action of 2-(4-BROMOPHENYL)-2-OXOETHYL 2-[4-(2,5-DIMETHYLPYRROL-1-YL)PHENYL]-6-METHYLQUINOLINE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Molecular docking studies have shown that it can interact with active sites of enzymes, potentially inhibiting their function .
類似化合物との比較
Similar Compounds
4,4’-Dibromobenzophenone: Another bromophenyl-containing compound with applications in organic synthesis and material science.
4-(2,5-Dimethylpyrrol-1-yl)benzoic acid: Shares the dimethylpyrrol group and is used in similar research applications.
Uniqueness
2-(4-BROMOPHENYL)-2-OXOETHYL 2-[4-(2,5-DIMETHYLPYRROL-1-YL)PHENYL]-6-METHYLQUINOLINE-4-CARBOXYLATE is unique due to its combination of functional groups and the quinoline core, which provides a versatile platform for further chemical modifications and applications .
特性
分子式 |
C31H25BrN2O3 |
|---|---|
分子量 |
553.4 g/mol |
IUPAC名 |
[2-(4-bromophenyl)-2-oxoethyl] 2-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-6-methylquinoline-4-carboxylate |
InChI |
InChI=1S/C31H25BrN2O3/c1-19-4-15-28-26(16-19)27(31(36)37-18-30(35)23-7-11-24(32)12-8-23)17-29(33-28)22-9-13-25(14-10-22)34-20(2)5-6-21(34)3/h4-17H,18H2,1-3H3 |
InChIキー |
YWTVYIVGEQALOX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)OCC(=O)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)N5C(=CC=C5C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]butanediamide](/img/structure/B12461978.png)
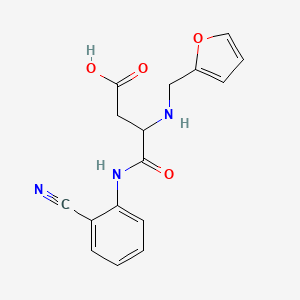

![ethyl 2-[4-chloro-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoate](/img/structure/B12462004.png)
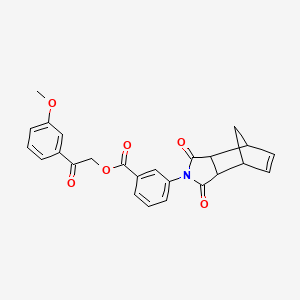
![1-(4-chlorophenyl)-1-oxopropan-2-yl 2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)phenyl]-6-methylquinoline-4-carboxylate](/img/structure/B12462013.png)
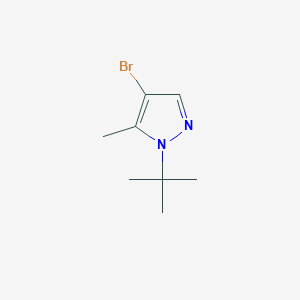
![N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}-4-methoxybenzenesulfonamide](/img/structure/B12462020.png)
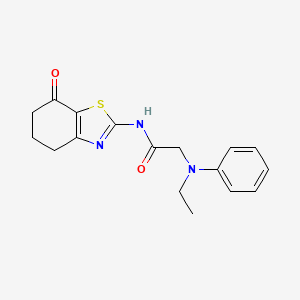
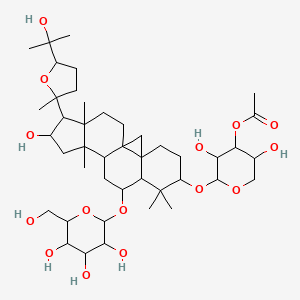
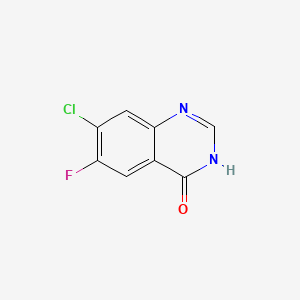
![3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl benzoate](/img/structure/B12462033.png)
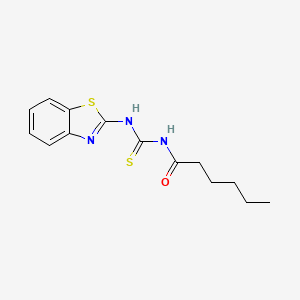
![5-Bromo-2-methyl-[1,3]oxazolo[5,4-B]pyridine](/img/structure/B12462047.png)
